Recilisib sodium

Übersicht

Beschreibung

ON-01210.Na, also known as Ex-RAD, is a novel benzyl styryl sulfone analog developed by Onconova Therapeutics Inc. It is primarily recognized for its radioprotective properties, effectively protecting cells from radiation-induced damage. This compound has shown significant potential in mitigating radiation damage through the activation of the PI3-Kinase/AKT pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ON-01210.Na involves the reaction of chlorobenzylsulfone with styrene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield .

Industrial Production Methods: Industrial production of ON-01210.Na follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: ON-01210.Na unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können ON-01210.Na in seine reduzierten Formen umwandeln, die unterschiedliche biologische Aktivitäten haben können.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion Benzylderivate produzieren kann .

Wissenschaftliche Forschungsanwendungen

ON-01210.Na hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um strahlenschutzmechanismen zu untersuchen und neue Strahlenschutzmittel zu entwickeln.

Biologie: Die Verbindung wird in der zellulären und molekularen Biologieforschung verwendet, um ihre Auswirkungen auf Zellsignalwege und DNA-Reparaturmechanismen zu verstehen.

Medizin: ON-01210.Na wird auf sein Potenzial untersucht, Patienten, die sich einer Strahlentherapie unterziehen, vor strahlungsbedingten Schäden zu schützen.

5. Wirkmechanismus

ON-01210.Na übt seine strahlenschutzenden Wirkungen durch Aktivierung der PI3-Kinase/AKT-Signalwege aus. Diese Aktivierung führt zur Hochregulierung verschiedener nachgeschalteter Signalmoleküle, die das Überleben von Zellen und Reparaturmechanismen fördern. Die Verbindung hilft auch dabei, Zellen in eine „unempfindliche“ Phase des Zellzyklus zu versetzen, wodurch der Schweregrad der durch Strahlung verursachten DNA-Schäden reduziert wird .

Ähnliche Verbindungen:

Amifostin: Ein weiteres Strahlenschutzmittel, das durch das Abfangen freier Radikale wirkt und DNA vor Schäden schützt.

WR-2721: Eine Verbindung, die Amifostin ähnelt und für ihre strahlenschutzenden Eigenschaften verwendet wird.

Cystein: Eine Aminosäure mit strahlenschutzenden Wirkungen aufgrund ihrer antioxidativen Eigenschaften.

Einzigartigkeit von ON-01210.Na: ON-01210.Na ist einzigartig in seiner Fähigkeit, die PI3-Kinase/AKT-Signalwege zu aktivieren, was kein üblicher Mechanismus unter anderen Strahlenschutzmitteln ist. Darüber hinaus hat es sich sowohl in In-vitro- als auch in In-vivo-Studien als wirksam erwiesen, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung und Anwendung bei radiobiologischen Katastrophen macht .

Wirkmechanismus

ON-01210.Na exerts its radioprotective effects through the activation of the PI3-Kinase/AKT pathways. This activation leads to the up-regulation of various downstream signaling molecules that promote cell survival and repair mechanisms. The compound also helps in placing cells into a “non-sensitive” phase of the cell cycle, reducing the severity of DNA damage caused by radiation .

Vergleich Mit ähnlichen Verbindungen

Amifostine: Another radioprotective agent that works by scavenging free radicals and protecting DNA from damage.

WR-2721: A compound similar to amifostine, used for its radioprotective properties.

Cysteine: An amino acid with radioprotective effects due to its antioxidant properties.

Uniqueness of ON-01210.Na: ON-01210.Na is unique in its ability to activate the PI3-Kinase/AKT pathways, which is not a common mechanism among other radioprotective agents. Additionally, it has shown effectiveness in both in vitro and in vivo studies, making it a promising candidate for further development and use in radiobiological disasters .

Biologische Aktivität

Recilisib sodium, also known as Ex-Rad, is an experimental radioprotective agent developed by Onconova Therapeutics. It is primarily studied for its potential to mitigate the effects of radiation exposure, particularly in the context of acute radiation syndrome (ARS). This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential clinical applications.

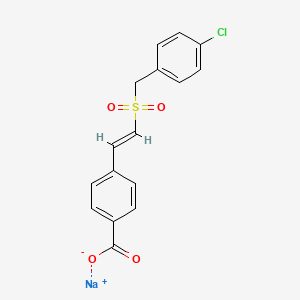

This compound is a sodium salt of 4-carboxystyryl-4-chlorobenzylsulfone, with the molecular formula and a molecular weight of approximately 358.77 g/mol . Unlike traditional radioprotectants that scavenge free radicals or arrest the cell cycle, this compound operates through a novel mechanism involving intracellular signaling pathways, damage sensing, and DNA repair processes .

- Intracellular Signaling : Activates pathways that prevent apoptosis in irradiated cells.

- DNA Repair : Enhances the cell's ability to repair DNA damage induced by radiation.

- Cell Cycle Regulation : Maintains normal cell cycle distribution without inducing significant cytotoxicity .

In Vitro Studies

In vitro studies have demonstrated that this compound provides dose-dependent protection to human bone marrow cells exposed to ionizing radiation. Key findings include:

- Cell Cycle Distribution : At concentrations up to 50 µM, this compound maintains a normal distribution across the cell cycle phases. A slight reduction in S-phase cells occurs at 50 µM without inducing cell death .

- Colony Formation : The compound does not inhibit the colony-forming ability of human bone marrow cells in methylcellulose assays, indicating its protective effects on hematopoietic progenitor cells .

- AKT Activation : It activates AKT and PI3K pathways in response to radiation, which are crucial for cell survival and proliferation .

In Vivo Studies

In vivo experiments have further validated the protective efficacy of this compound:

- Mouse Models : Administration of this compound at a dose of 500 mg/kg significantly improved recovery and differentiation rates of myeloid progenitor cells following lethal radiation exposure. Mice treated with this compound retained a progenitor cell population that was not entirely depleted by radiation .

- Survival Rates : Studies indicate enhanced survival rates in mice subjected to whole-body irradiation when treated with this compound before or after exposure .

Case Studies and Clinical Trials

This compound has undergone preliminary clinical trials to assess its safety and efficacy in humans. Phase I trials indicate that it is well-tolerated with no significant systemic side effects reported . The drug's potential as an oral radioprotectant makes it unique among similar agents.

Comparative Efficacy

A comparative analysis with other radioprotectants highlights this compound's unique properties:

| Compound | Mechanism | Efficacy in Radiation Protection | Clinical Status |

|---|---|---|---|

| This compound (Ex-Rad) | Intracellular signaling & DNA repair | Significant protection in vitro & in vivo | Phase I trials |

| Amifostine | Free radical scavenger | Effective but with side effects | Approved for use |

| CBLB502 | Apoptosis suppression | Promising but less studied | Preclinical |

Eigenschaften

CAS-Nummer |

922139-31-9 |

|---|---|

Molekularformel |

C16H13ClNaO4S |

Molekulargewicht |

359.8 g/mol |

IUPAC-Name |

sodium;4-[(E)-2-[(4-chlorophenyl)methylsulfonyl]ethenyl]benzoate |

InChI |

InChI=1S/C16H13ClO4S.Na/c17-15-7-3-13(4-8-15)11-22(20,21)10-9-12-1-5-14(6-2-12)16(18)19;/h1-10H,11H2,(H,18,19);/b10-9+; |

InChI-Schlüssel |

NNNJPDWCCZUPQL-RRABGKBLSA-N |

SMILES |

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)[O-])Cl.[Na+] |

Isomerische SMILES |

C1=CC(=CC=C1CS(=O)(=O)/C=C/C2=CC=C(C=C2)C(=O)O)Cl.[Na] |

Kanonische SMILES |

C1=CC(=CC=C1CS(=O)(=O)C=CC2=CC=C(C=C2)C(=O)O)Cl.[Na] |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, soluble in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(E)-4-carboxystyryl-4-chlorobenzylsulfone, sodium salt 4-carboxystyryl-4-chlorobenzylsulfone Ex-Rad ON 01210.Na |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.